4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

Beschreibung

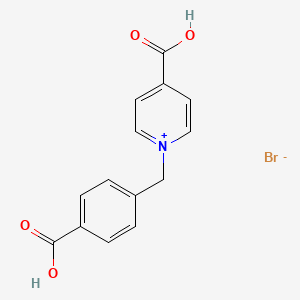

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide (H2CCBPBr) is a pyridinium-based quaternary ammonium salt characterized by two carboxylic acid functional groups: one directly attached to the pyridinium ring and the other to the benzyl substituent (Figure 1). This bifunctional structure enables strong coordination with metal ions, making it a valuable ligand in the synthesis of proton-conductive metal-organic frameworks (MOFs) . The compound is synthesized via quaternization reactions, typically involving alkylation of a pyridine derivative with a benzyl bromide bearing a carboxylic acid group. Safety protocols emphasize avoiding heat and ignition sources, indicating moderate stability under standard storage conditions .

Eigenschaften

Molekularformel |

C14H12BrNO4 |

|---|---|

Molekulargewicht |

338.15 g/mol |

IUPAC-Name |

1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide |

InChI |

InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H |

InChI-Schlüssel |

URSICNRWBFQXIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide .

Analyse Chemischer Reaktionen

Types of Reactions

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylate salts.

Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide and sodium chloride are employed under mild conditions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Dihydropyridine derivatives.

Substitution: Hydroxide or chloride substituted products.

Wissenschaftliche Forschungsanwendungen

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Functional Groups

- H2CCBPBr : Contains dual carboxylic acid groups (pyridinium and benzyl positions), enabling versatile metal coordination and solubility in polar solvents.

- 3-Carbamoyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide : Features a carbamoyl group and a ketone-substituted ethyl chain, enhancing hydrogen-bonding capacity but limiting metal coordination compared to carboxyl groups .

- 4-Cinnamamido-1-(3-fluorobenzyl)pyridin-1-ium bromide : Incorporates a cinnamamido moiety and a fluorobenzyl group, increasing hydrophobicity and electronic effects via the fluorine atom .

- BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide) : Includes a bromobenzyl and oxoquinazolinyl group, optimized for acetylcholinesterase inhibition .

Physical and Spectral Properties

Research Findings and Trends

MOF Development: H2CCBPBr’s dual carboxyl groups offer advantages over mono-carboxyl ligands (e.g., H3PDC) in constructing porous, proton-conductive frameworks .

Biological Activity : Pyridinium salts with electron-withdrawing groups (e.g., Br, Cl) show higher enzyme inhibition potency than carboxylated analogs .

Catalysis: Non-carboxylated N-alkyl pyridinium salts outperform carboxylated derivatives in organic-phase reactions due to increased lipophilicity .

Biologische Aktivität

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide (referred to as CBP) is a pyridinium salt with significant potential in various biological applications. This compound features a unique structural composition that includes multiple carboxylic acid groups, which are known for their ability to participate in hydrogen bonding and influence biological interactions.

Chemical Structure and Properties

The molecular formula for CBP is . The compound is characterized by the presence of two carboxylic acid groups attached to a pyridine ring, which enhances its solubility and reactivity in biological systems. The bromide ion acts as a counterion, contributing to the overall stability of the compound.

The biological activity of CBP is primarily attributed to its ability to interact with various molecular targets within cells. The carboxylic acid groups can form hydrogen bonds with proteins, influencing their conformation and activity. Additionally, the pyridinium moiety can facilitate interactions with nucleic acids, potentially affecting gene expression and cellular signaling pathways.

Biological Activities

Research has documented several biological activities associated with CBP:

- Antimicrobial Activity : Studies have shown that CBP exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

- Anticancer Properties : CBP has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell death.

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, thus modulating immune responses.

Case Studies

Several studies have explored the biological activity of CBP:

- Antimicrobial Study : A study conducted by Shlian et al. (2022) evaluated the antimicrobial efficacy of CBP against Staphylococcus aureus and Escherichia coli. Results indicated that CBP inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .

- Anticancer Research : A recent investigation into the anticancer properties of CBP revealed that it effectively reduced cell viability in breast cancer cell lines (MCF-7) by 70% at a concentration of 100 µM after 48 hours of treatment. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, CBP administration significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.